1,4-dimethyl-N-pentyl-1H-pyrazol-3-amine

Description

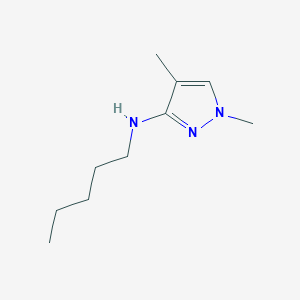

1,4-Dimethyl-N-pentyl-1H-pyrazol-3-amine is a pyrazole derivative featuring a methyl group at the 1- and 4-positions of the heterocyclic ring and a pentylamine substituent at the 3-position. Pyrazole derivatives are widely studied due to their applications in pharmaceuticals, agrochemicals, and materials science. Structural characterization of such compounds often employs crystallographic tools like SHELXL for refinement and ORTEP-III for graphical representation , ensuring precise determination of molecular geometry and packing.

Properties

Molecular Formula |

C10H19N3 |

|---|---|

Molecular Weight |

181.28 g/mol |

IUPAC Name |

1,4-dimethyl-N-pentylpyrazol-3-amine |

InChI |

InChI=1S/C10H19N3/c1-4-5-6-7-11-10-9(2)8-13(3)12-10/h8H,4-7H2,1-3H3,(H,11,12) |

InChI Key |

ZJWMDFFHJMZZDH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC1=NN(C=C1C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl-N-pentyl-1H-pyrazol-3-amine typically involves the reaction of appropriate hydrazines with enaminones under controlled conditions. One common method includes the use of iodine as a catalyst in a cascade reaction involving enaminones, hydrazines, and dimethyl sulfoxide (DMSO) in the presence of Selectfluor . The reaction conditions are generally mild, making it an efficient synthetic route.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl-N-pentyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Corresponding nitroso or nitro derivatives.

Reduction: Reduced amine derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1,4-dimethyl-N-pentyl-1H-pyrazol-3-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-dimethyl-N-pentyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction pathways, metabolic pathways, or other biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s structural analogs include N-substituted pyrazol-3-amine derivatives. A key comparison is with N-[4-(dimethylamino)benzyl]-1,4-dimethyl-1H-pyrazol-3-amine (CAS: 1856042-67-5), which replaces the pentyl group with a 4-(dimethylamino)benzyl moiety .

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns significantly influence crystallographic behavior. The pentyl-substituted compound likely forms weaker intermolecular H-bonds compared to the benzyl analog, which may engage in π-π stacking due to its aromatic ring . Etter’s graph set analysis, a method for categorizing H-bond motifs, could differentiate their crystal packing efficiencies . For instance, the benzyl derivative might exhibit R₂²(8) motifs (common in aromatic amines), while the pentyl analog may favor linear chains via N–H⋯N interactions.

Physicochemical Properties

- Solubility: The pentyl chain enhances solubility in nonpolar solvents (e.g., hexane), whereas the benzyl analog is more soluble in polar aprotic solvents (e.g., DMSO).

- Melting Point : The benzyl derivative likely has a higher melting point due to stronger intermolecular forces (e.g., H-bonding, π-stacking).

Research Findings and Methodological Insights

- Crystallographic Tools : SHELX programs have been pivotal in refining structures of pyrazole derivatives, enabling precise bond-length and angle measurements . ORTEP-III’s GUI facilitates visualization of steric effects from substituents like pentyl vs. benzyl .

- Hydrogen Bonding Analysis : Graph set analysis reveals that bulkier substituents (e.g., pentyl) disrupt H-bond networks, reducing crystal stability compared to planar aromatic groups .

- Validation : Structure validation protocols (e.g., PLATON) ensure accuracy in reported data, critical for comparing analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.